molecular formula C13H26N2 B1639685 C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine CAS No. 889939-96-2

C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine

Cat. No.: B1639685
CAS No.: 889939-96-2
M. Wt: 210.36 g/mol
InChI Key: QBONHBWSWAFTTK-UHFFFAOYSA-N
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Description

C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine is a compound that features a piperidine ring, a cyclohexyl group, and a methylamine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of cyclohexanone with 4-methylpiperidine and formaldehyde under hydrogenation conditions . This reaction is catalyzed by a metal catalyst such as palladium on carbon (Pd/C) and carried out under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclohexyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine is unique due to its specific combination of a piperidine ring, cyclohexyl group, and methylamine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)13(11-14)7-3-2-4-8-13/h12H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONHBWSWAFTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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